REACTION_CXSMILES
|
C([C:3](=[C:9]([O:15][CH2:16][CH3:17])[CH:10]=[CH:11][N:12](C)[CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#N.CC(O)=[O:20]>>[CH2:16]([O:15][C:9]1[CH:10]=[CH:11][NH:12][C:13](=[O:20])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:17]
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Name
|
|
Quantity
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150 g
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Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=C(C=CN(C)C)OCC
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Name
|
|
Quantity
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600 mL
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Type
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reactant
|
Smiles
|
CC(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated to dryness under high vacuum
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Type
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ADDITION
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Details
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the residue treated with water (300 mL)
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Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (2×250 mL)
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Type
|
CUSTOM
|
Details
|
to remove the impurities
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with CH2Cl2 (3×300 mL)
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Type
|
WASH
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Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(NC=C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g | |
YIELD: PERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |